Thiamine Transport Inhibition Potency: DBDMA vs. Phenyltrimethylammonium, Tetramethylammonium, Cetyltrimethylammonium, and Benzyltrimethylammonium
In a head-to-head comparison of thiamine uptake inhibition in isolated rat hepatocytes, the dibenzyldimethylammonium ion (DBDMA) was identified as the most potent inhibitor among all quaternary ammonium compounds examined. The rank order was: DBDMA > benzyltrimethylammonium > cetyltrimethylammonium > phenyltrimethylammonium > tetramethylammonium. DBDMA at 10 µM almost completely inhibited thiamine uptake, with kinetic analysis confirming competitive inhibition and very high affinity for the thiamine carrier binding site [1]. Notably, the presence of two phenyl (benzyl) groups in DBDMA conferred greater potency than a single phenyl group, and lipophilicity alone did not predict affinity—the specific spatial arrangement of aromatic rings was critical [2].
| Evidence Dimension | Relative potency of thiamine uptake inhibition in isolated rat hepatocytes |
|---|---|
| Target Compound Data | DBDMA: most potent inhibitor among all QACs tested; ~100% inhibition at 10 µM; competitive inhibitor with very high affinity |
| Comparator Or Baseline | Phenyltrimethylammonium (less potent than DBDMA); tetramethylammonium (least potent); cetyltrimethylammonium (less effective than benzyltrimethylammonium); palmitoylcholine (weak inhibitor) |
| Quantified Difference | DBDMA was ranked #1 (most potent); at 10 µM, DBDMA achieved near-complete inhibition, whereas the least potent compound (tetramethylammonium) showed minimal inhibition at equivalent concentration |
| Conditions | Isolated rat hepatocytes; thiamine uptake assay; 10 µM lipophilic cation concentration; competitive inhibition confirmed by kinetic analysis (Biochim Biophys Acta 819:263-266, 1985) |
Why This Matters
For researchers studying thiamine transport pharmacology or screening QACs for biological activity, DBDMA methyl sulphate provides the highest-affinity reference inhibitor available in this structural class, enabling dose-response studies that weaker analogs cannot support.
- [1] Yoshioka K, Nishimura H, Himukai M, Iwashima A. Effect of a phenyl group in quaternary ammonium compounds on thiamine uptake in isolated rat hepatocytes. Biochim Biophys Acta. 1985;819(2):263-266. doi:10.1016/0005-2736(85)90182-8. PMID: 4041459. View Source
- [2] Yoshioka K, Nishimura H. Effect of lipophilic cations on thiamine transport system in isolated rat hepatocytes. Experientia. 1986;42(9):1022-1023. doi:10.1007/BF01940715. PMID: 3758302. View Source
